

Application Notes for Measuring Trex1-IN-4 Efficacy In Vivo

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Introduction

Three Prime Repair Exonuclease 1 (TREX1) is a critical 3'-5' DNA exonuclease that prevents the accumulation of cytosolic DNA, thereby acting as a key negative regulator of the cGAS-STING innate immune pathway.[1][2] In normal physiology, TREX1 degrades self-DNA that may leak into the cytoplasm, preventing inappropriate activation of an immune response.[3] However, many cancer cells exhibit high replication stress and genomic instability, leading to an accumulation of cytosolic DNA.[4] To evade immune detection, many tumors upregulate TREX1 to degrade this DNA and suppress the cGAS-STING pathway, which would otherwise trigger a potent type I interferon (IFN) response and promote anti-tumor immunity.[4][5]

Trex1-IN-4, as a small molecule inhibitor of TREX1, is designed to block this immune evasion mechanism. By inhibiting TREX1's exonuclease activity, **Trex1-IN-4** allows cytosolic DNA to accumulate within tumor cells, leading to robust activation of the cGAS-STING pathway.[3][6] This, in turn, stimulates the production of type I interferons and other inflammatory cytokines, enhancing the infiltration and activation of cytotoxic T cells and natural killer (NK) cells within the tumor microenvironment.[2][7] This application note provides detailed protocols for evaluating the in vivo efficacy of TREX1 inhibitors like **Trex1-IN-4** using syngeneic mouse tumor models, a cornerstone for preclinical immuno-oncology research.[8][9]

Core Signaling Pathway: TREX1 and cGAS-STING

Inhibiting TREX1 with **Trex1-IN-4** removes the brakes on the cGAS-STING pathway. This diagram illustrates how TREX1 inhibition leads to the activation of downstream interferon-



stimulated genes (ISGs), promoting an anti-tumor immune response.

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